molecular formula C23H24N4O3 B11248987 2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2,5-dimethylphenyl)propanamide

2-[5-(acetylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]-N-(2,5-dimethylphenyl)propanamide

Cat. No.: B11248987
M. Wt: 404.5 g/mol
InChI Key: QZQZVHMSJXFJAS-UHFFFAOYSA-N
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Description

N-(2,5-DIMETHYLPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE is a complex organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyridazine ring fused with various functional groups, makes it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIMETHYLPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine core, followed by the introduction of the acetamido and phenyl groups. Common reagents used in these reactions include hydrazine derivatives, acylating agents, and aromatic compounds. Reaction conditions often involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-DIMETHYLPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of analogs with varied properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-DIMETHYLPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2,5-DIMETHYLPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE include other pyridazine derivatives with different substituents. Examples include:

  • 3-Phenyl-6-oxo-1,6-dihydropyridazine-5-carboxamide
  • 2-(5-Acetamido-6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetamide

Uniqueness

The uniqueness of N-(2,5-DIMETHYLPHENYL)-2-(5-ACETAMIDO-6-OXO-3-PHENYL-1,6-DIHYDROPYRIDAZIN-1-YL)PROPANAMIDE lies in its specific combination of functional groups and the resulting biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H24N4O3

Molecular Weight

404.5 g/mol

IUPAC Name

2-(5-acetamido-6-oxo-3-phenylpyridazin-1-yl)-N-(2,5-dimethylphenyl)propanamide

InChI

InChI=1S/C23H24N4O3/c1-14-10-11-15(2)19(12-14)25-22(29)16(3)27-23(30)21(24-17(4)28)13-20(26-27)18-8-6-5-7-9-18/h5-13,16H,1-4H3,(H,24,28)(H,25,29)

InChI Key

QZQZVHMSJXFJAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(C)N2C(=O)C(=CC(=N2)C3=CC=CC=C3)NC(=O)C

Origin of Product

United States

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